(5-Methyl-1H-pyrazol-1-YL)acetonitrile

Regiochemistry Isomer identification Purification

(5-Methyl-1H-pyrazol-1-YL)acetonitrile (CAS 218921-02-9; IUPAC: 2-(5-methylpyrazol-1-yl)acetonitrile) is a pyrazole-acetonitrile building block with molecular formula C₆H₇N₃, molecular weight 121.14 g·mol⁻¹, and a canonical SMILES of CC1=CC=NN1CC#N. It belongs to the 1H-pyrazole-1-acetonitrile family and features a methyl substituent at the pyrazole 5-position and an acetonitrile side chain at the N1 nitrogen.

Molecular Formula C6H7N3
Molecular Weight 121.14 g/mol
Cat. No. B11716538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methyl-1H-pyrazol-1-YL)acetonitrile
Molecular FormulaC6H7N3
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESCC1=CC=NN1CC#N
InChIInChI=1S/C6H7N3/c1-6-2-4-8-9(6)5-3-7/h2,4H,5H2,1H3
InChIKeyFVIGUYLYXGCVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methyl-1H-pyrazol-1-YL)acetonitrile: Core Identity and Procurement-Relevant Profile


(5-Methyl-1H-pyrazol-1-YL)acetonitrile (CAS 218921-02-9; IUPAC: 2-(5-methylpyrazol-1-yl)acetonitrile) is a pyrazole-acetonitrile building block with molecular formula C₆H₇N₃, molecular weight 121.14 g·mol⁻¹, and a canonical SMILES of CC1=CC=NN1CC#N . It belongs to the 1H-pyrazole-1-acetonitrile family and features a methyl substituent at the pyrazole 5-position and an acetonitrile side chain at the N1 nitrogen. The compound is characterized by a computed XLogP3 of 0.5, a topological polar surface area (TPSA) of 41.6 Ų, zero hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . These physicochemical parameters position it as a compact, polarity-balanced intermediate suitable for further functionalization in medicinal chemistry and agrochemical research programs .

Why Generic Substitution of (5-Methyl-1H-pyrazol-1-YL)acetonitrile with In-Class Analogs Fails


Simple replacement of (5-Methyl-1H-pyrazol-1-YL)acetonitrile with another C₆H₇N₃ pyrazole-acetonitrile isomer is not straightforward due to three intersecting factors: regiospecific N1-alkylation fidelity, divergent physicochemical properties, and tautomerism-driven isomeric contamination. The target compound bears the acetonitrile group exclusively at the N1 position of the 5-methylpyrazole ring, whereas its closest regioisomer—5-methyl-1H-pyrazole-3-acetonitrile (CAS 278798-06-4)—carries the nitrile at C3, resulting in a predicted boiling point difference of approximately 85 °C (244.5 vs. 329.4 °C) . Furthermore, the tautomeric equilibrium between 3-methyl- and 5-methylpyrazoles means that non-regiocontrolled alkylation routes produce isomeric mixtures (reported 3:2 ratio) [1], making rigorous identity verification essential before using any lot in structure-activity relationship (SAR) studies or scale-up synthesis. These differences directly impact reaction optimization, purification strategy, and downstream biological reproducibility.

(5-Methyl-1H-pyrazol-1-YL)acetonitrile: Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Identity: N1-Alkylation vs. C3-Alkylation Isomer Differentiation by Boiling Point

The target compound (CAS 218921-02-9) is the N1-alkylated product of 5-methylpyrazole with chloroacetonitrile and must be distinguished from its regioisomer 5-methyl-1H-pyrazole-3-acetonitrile (CAS 278798-06-4), which bears the acetonitrile group at the C3 carbon rather than the N1 nitrogen . The two isomers exhibit a substantial boiling point differential: the target compound has a reported boiling point of 244.5±23.0 °C at 760 mmHg , whereas the C3 regioisomer shows a predicted boiling point of 329.4±27.0 °C . This ~85 °C difference provides a practical diagnostic window for verifying isomeric identity by distillation behavior or GC retention time.

Regiochemistry Isomer identification Purification

Density Difference as a Purity and Identity Discriminator Against the C3 Regioisomer

Complementing the boiling point distinction, the density of the target compound differs measurably from that of its C3-alkylated regioisomer. The target (5-Methyl-1H-pyrazol-1-YL)acetonitrile has a reported density of 1.1±0.1 g/cm³ , while 5-methyl-1H-pyrazole-3-acetonitrile (CAS 278798-06-4) has a predicted density of 1.170±0.06 g/cm³ . This ~0.07 g/cm³ difference, though modest, can be leveraged when combined with boiling point data for confident lot characterization.

Density Quality control Isomer verification

Lipophilicity Tuning: XLogP Comparison Against Unsubstituted Parent Compound

The introduction of a single methyl group at the pyrazole 5-position elevates the computed lipophilicity relative to the unsubstituted parent scaffold. (5-Methyl-1H-pyrazol-1-YL)acetonitrile has a computed XLogP3 of 0.5 . The unsubstituted analog 2-(1H-pyrazol-1-yl)acetonitrile (CAS 113336-22-4), lacking the methyl group, has an estimated XLogP of approximately 0.1 based on fragment constant calculations . This ~0.4 log unit increase corresponds to roughly a 2.5-fold higher octanol/water partition, placing the target compound further into the favorable CNS drug-like space (LogP 1–3) while still maintaining aqueous solubility.

Lipophilicity XLogP Drug-likeness

Isomeric Purity Assurance: N1- vs. N2-Alkylation and Tautomerism-Driven Contamination Risk

The synthesis of (5-Methyl-1H-pyrazol-1-YL)acetonitrile via alkylation of 3(5)-methylpyrazole with chloroacetonitrile produces a mixture of N1- and N2-alkylated isomers due to the tautomeric equilibrium of the starting pyrazole. A published study using the N-methylmorpholine-N-oxide/H₂O/K₂CO₃ system reports that the alkylated products form a 3:2 isomeric mixture, with overall yields of 55–60% [1]. Subsequent multilevel distillation was required to separate the individual isomers. In contrast, N-methyl-substituted analogs such as 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile (CAS 754159-15-4) start from a fixed N-methyl pyrazole and do not face this tautomerism-driven isomeric complication . However, the target compound's free NH-pyrazole character (as opposed to N-methyl locked pyrazoles) preserves a reactive site for further N-functionalization, a synthetic advantage for generating diverse compound libraries.

Tautomerism Alkylation regioselectivity Isomeric purity

Optimal Procurement and Application Scenarios for (5-Methyl-1H-pyrazol-1-YL)acetonitrile


Medicinal Chemistry: Pyrazole Core Scaffold for Kinase or Enzyme Inhibitor Libraries

When constructing focused libraries of pyrazole-containing kinase or enzyme inhibitors, the single N1-acetonitrile group of the target compound provides a ready handle for nitrile reduction to aminomethyl, hydrolysis to acetic acid, or cycloaddition chemistry. The 5-methyl substituent introduces a modest but measurable lipophilicity advantage (XLogP3 0.5 vs. ~0.1 for the unsubstituted parent) [1], which may reduce the number of subsequent synthetic steps needed to reach target LogP windows for oral bioavailability. The free NH-pyrazole character additionally permits late-stage N-functionalization that N-methyl-locked analogs cannot offer .

Agrochemical Intermediate: Pyrazole-Acetic Acid Precursor via Nitrile Hydrolysis

Hydrolysis of the acetonitrile group to the corresponding pyrazol-1-yl acetic acid is a well-established route to anti-inflammatory and analgesic pyrazole acetic acid derivatives [1]. The target compound's lower boiling point (244.5 °C) relative to its C3 regioisomer (329.4 °C) simplifies distillative purification of intermediates in scale-up processes, reducing energy costs and thermal degradation risk during manufacturing.

Building Block for Heteroaryl-Acrylonitrile Bioactive Molecules

Pyrazole-acetonitriles serve as key intermediates in Knoevenagel condensation reactions to produce heteroaryl-acrylonitrile derivatives with documented acetylcholinesterase (AChE) inhibitory potential [1]. The single rotatable bond and compact TPSA (41.6 Ų) of the target compound make it a favorable building block for generating structurally diverse conjugates without excessive molecular weight inflation, preserving ligand efficiency metrics during hit-to-lead optimization.

Reference Standard for Isomeric Purity Method Development

Given the documented 3:2 isomeric mixture produced under non-regioselective alkylation conditions [1], the pure N1-isomer (CAS 218921-02-9) is an essential reference standard for developing HPLC or GC methods to quantify N1 vs. N2 alkylation ratios in reaction monitoring. Its distinct boiling point (244.5 °C) and density (1.1 g/cm³) relative to the C3 regioisomer provide multiple orthogonal parameters for method calibration and system suitability testing.

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